Acetanilide, 5'-chloro-2'-fluoro-
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Overview
Description
N-(5-chloro-2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-chloro-2-fluorophenyl)acetamide can be synthesized through the acylation of 5-chloro-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-chloro-2-fluorophenyl)acetamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The acetamide group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
N-(5-chloro-2-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe to study the interactions of substituted acetanilides with biological targets.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)acetamide
- N-(3-chloro-2-fluorophenyl)acetamide
- N-(5-chloro-3-fluorophenyl)acetamide
Uniqueness
N-(5-chloro-2-fluorophenyl)acetamide is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 5-chloro-2-fluoro substitution pattern provides distinct electronic and steric properties compared to other isomers, making it a valuable compound for targeted applications .
Properties
CAS No. |
398-89-0 |
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Molecular Formula |
C8H7ClFNO |
Molecular Weight |
187.60 g/mol |
IUPAC Name |
N-(5-chloro-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) |
InChI Key |
UPSPWQXTRIIBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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